molecular formula C19H12ClF3N2O2 B2676180 1-(2-chloro-6-fluorobenzyl)-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946246-93-1

1-(2-chloro-6-fluorobenzyl)-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2676180
CAS RN: 946246-93-1
M. Wt: 392.76
InChI Key: ZHMZTURMKYAXDG-UHFFFAOYSA-N
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Description

1-(2-chloro-6-fluorobenzyl)-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H12ClF3N2O2 and its molecular weight is 392.76. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Compounds with complex fluorinated structures are often synthesized for their unique properties and potential applications in materials science and medicinal chemistry. For example, aromatic polyamides based on bis(ether-carboxylic acid) or dietheramine derivatives show significant thermal stability and solubility in organic solvents, suggesting the importance of structural design in enhancing material properties (Yang, Hsiao, & Yang, 1999). The synthesis and structure-activity relationships of diarylpyridines as human CB1 inverse agonists also exemplify the meticulous chemical modifications undertaken to achieve desired biological activities (Meurer et al., 2005).

Material Science Applications

The development of novel materials, such as soluble fluoro-polyimides derived from aromatic diamines and dianhydrides, showcases the application of complex fluorinated compounds in creating polymers with excellent thermal stability, low moisture absorption, and high hygrothermal stability (Xie et al., 2001). These materials are crucial in various high-performance applications, including electronics and aerospace industries.

Medicinal Chemistry

In medicinal chemistry, the design and synthesis of compounds targeting specific biological pathways are critical. For instance, the creation of dihydroxypyrimidine-4-carboxamides as potent HIV integrase inhibitors represents the targeted approach in drug discovery for treating viral infections (Pace et al., 2007). Similarly, the exploration of N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides reveals their potential in inhibiting HIV-integrase-catalyzed strand transfer processes, highlighting the role of chemical synthesis in developing new therapeutic agents.

Antimicrobial and Antitubercular Activities

Research into new antimicrobial agents, such as the synthesis and antimicrobial activity evaluation of semicarbazone derivatives, underscores the ongoing need for novel compounds to address resistance issues in infectious diseases (Ahsan et al., 2016). The development of carboxamide derivatives with antitubercular and antibacterial activities further illustrates the potential of fluorinated compounds in contributing to the arsenal of antimicrobial drugs (Bodige et al., 2020).

properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-N-(3,4-difluorophenyl)-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClF3N2O2/c20-14-4-1-5-15(21)13(14)10-25-8-2-3-12(19(25)27)18(26)24-11-6-7-16(22)17(23)9-11/h1-9H,10H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMZTURMKYAXDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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